Enzyme‑Level Potency: Moderate Affinity Enables Dose‑Dependent Probing vs. Supra‑Potent Clinical Candidates
While clinical‑stage inhibitors achieve single‑digit nanomolar IC50 values, KRAS G12D inhibitor 3 TFA provides a moderate IC50 of <500 nM, which is better suited for applications where complete target saturation is not desired [1].
| Evidence Dimension | Biochemical IC50 against KRAS G12D protein |
|---|---|
| Target Compound Data | IC50 <500 nM |
| Comparator Or Baseline | MRTX1133: median cellular IC50 ~5 nM; RMC‑9805: pERK EC50 ~23 nM |
| Quantified Difference | ≥20‑fold less potent than MRTX1133 in enzyme/cellular assays |
| Conditions | Biochemical (TR‑FRET or nucleotide exchange) and cellular (pERK) assays, respectively |
Why This Matters
For mechanism‑of‑action studies, chemical proteomics, or PROTAC linker validation, a moderately potent probe avoids immediate pathway shutdown and allows dose‑response analysis before reaching full inhibition.
- [1] MedChemExpress product page for KRAS G12D inhibitor 3 TFA; IC50 <500 nM (compounds 146 of WO2022002102A1). View Source
